molecular formula C11H13BrN2OS B5773988 2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole

2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole

Cat. No. B5773988
M. Wt: 301.20 g/mol
InChI Key: AJOVEOLUBHGHLE-UHFFFAOYSA-N
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Description

2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the imidazole family. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole involves its ability to bind to the active site of PTPs and inhibit their activity. This leads to the modulation of cellular signaling pathways and the regulation of various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole have been extensively studied. It has been shown to modulate the activity of various signaling pathways, including those involved in cell growth, differentiation, and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole in lab experiments is its ability to selectively inhibit PTPs without affecting other enzymes. This makes it a valuable tool for studying the function of PTPs in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may affect the viability of cells in certain experiments.

Future Directions

There are several future directions for the study of 2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole. One potential direction is to further explore its anti-inflammatory and anti-tumor properties and its potential use in the development of new therapeutic agents. Another direction is to study its effects on specific signaling pathways and its potential applications in the regulation of cellular processes. Additionally, the development of new synthesis methods and modifications of the compound may lead to the discovery of new applications and properties.
In conclusion, 2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole is a valuable tool for scientific research in the fields of biochemistry and physiology. Its ability to selectively inhibit PTPs and modulate cellular signaling pathways makes it a promising compound for the development of new therapeutic agents and the study of various biological processes. Further research in this area may lead to the discovery of new applications and properties.

Synthesis Methods

The synthesis of 2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole involves the reaction of 3-bromo-4-methoxybenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to obtain the final compound. This synthesis method has been well-established and is commonly used in research laboratories.

Scientific Research Applications

2-[(3-bromo-4-methoxybenzyl)thio]-4,5-dihydro-1H-imidazole has been widely used in scientific research due to its potential applications in biochemistry and physiology. It has been shown to act as a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. This makes it a valuable tool for studying the function of PTPs in various biological processes.

properties

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2OS/c1-15-10-3-2-8(6-9(10)12)7-16-11-13-4-5-14-11/h2-3,6H,4-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOVEOLUBHGHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NCCN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203214
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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